TFA-GLY-OH
Overview
Description
TFA-GLY-OH, also known as trifluoroacetyl glycine, is a derivative of glycine, the simplest amino acid. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino group of glycine. It is primarily used in peptide synthesis and serves as a building block in the creation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFA-GLY-OH typically involves the reaction of glycine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds as follows:
Reaction Setup: Glycine is dissolved in an organic solvent.
Addition of Trifluoroacetic Anhydride: Trifluoroacetic anhydride is added dropwise to the solution while maintaining the temperature at around 0°C.
Stirring and Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
TFA-GLY-OH undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: this compound can be hydrolyzed to glycine and trifluoroacetic acid in the presence of water and a suitable catalyst.
Condensation Reactions: It can participate in condensation reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as catalysts.
Condensation Reactions: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used to facilitate peptide bond formation.
Major Products Formed
Substitution Reactions: The major products are substituted glycine derivatives.
Hydrolysis: The products are glycine and trifluoroacetic acid.
Condensation Reactions: The products are peptides with this compound as one of the building blocks.
Scientific Research Applications
TFA-GLY-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor in the study of protein structure and function.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various biochemical reagents and materials
Mechanism of Action
The mechanism of action of TFA-GLY-OH is primarily related to its role in peptide synthesis. The trifluoroacetyl group acts as a protecting group for the amino group of glycine, preventing unwanted side reactions during peptide bond formation. This allows for the selective formation of peptide bonds in a controlled manner. The trifluoroacetyl group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: A derivative of glycine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Boc-Gly-OH: A derivative of glycine with a tert-butyloxycarbonyl (Boc) protecting group.
Cbz-Gly-OH: A derivative of glycine with a benzyloxycarbonyl (Cbz) protecting group
Uniqueness
TFA-GLY-OH is unique due to the presence of the trifluoroacetyl group, which provides distinct chemical properties such as increased acidity and stability. This makes it particularly useful in specific peptide synthesis applications where other protecting groups may not be suitable .
Properties
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAXXCBMQJNCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191672 | |
Record name | N-(Trifluoroacetyl)aminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-70-0 | |
Record name | N-(Trifluoroacetyl)aminoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 383-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Trifluoroacetyl)aminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoroacetamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does N-(Trifluoroacetyl)aminoacetic acid play in the synthesis of the adenosine monophosphate (AMP) derivatives described in the study?
A1: N-(Trifluoroacetyl)aminoacetic acid, along with β-alanine, serves as a building block for the spacer arm attached to the AMP molecule. [] The researchers aimed to investigate how the spacer arm's hydrophobicity influences the performance of the resulting affinity chromatography matrix. They achieved this by synthesizing a series of AMP derivatives with varying spacer arm compositions, including those incorporating N-(Trifluoroacetyl)aminoacetic acid.
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